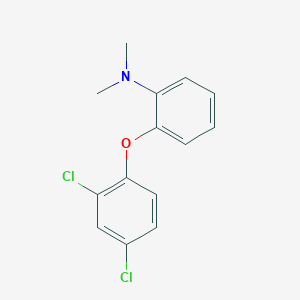
2-(2,4-dichlorophenoxy)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-dichlorophenoxy)-N,N-dimethylaniline” is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
The synthesis of derivatives of 2-(2,4-dichlorophenoxy)acetic acid, such as 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, has been reported . The method for the synthesis of these compounds is based on the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenoxyacetic acid, from which “this compound” is derived, is Cl2C6H3OCH2CO2H . The structure of the compound can be viewed using various molecular visualization tools .Chemical Reactions Analysis
The degradation of 2,4-Dichlorophenoxyacetic acid, the parent compound of “this compound”, has been studied extensively. Biological decomposition of pesticides like 2,4-D is an expressive and effective way for the removal of these compounds from the environment .Physical and Chemical Properties Analysis
2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a molar mass of 221.04 g/mol . It has a melting point of 140.5 °C and a boiling point of 160 °C at 0.4 mm Hg . It is soluble in water at 900 mg/L .Applications De Recherche Scientifique
Environmental and Analytical Chemistry
Studies have shown that 2,4-dichlorophenol and its derivatives, including 2-(2,4-dichlorophenoxy)-N,N-dimethylaniline, play a significant role in environmental chemistry, particularly as pollutants and in the context of herbicide activity. Research focusing on the degradation, detection, and environmental impact of such compounds highlights the importance of understanding their behavior in both natural and engineered ecosystems. For instance, the biological degradation of 2,4-dimethylaniline, a related compound, has been examined, demonstrating the ability of certain Pseudomonas species to utilize these compounds as a carbon and nitrogen source. This indicates potential pathways for the bioremediation of areas contaminated by similar chemical compounds (Brimecombe, Fogel, & Limson, 2006)(Brimecombe, Fogel, & Limson, 2006).
Synthesis and Characterization of Organic Compounds
The synthesis and characterization of organic compounds, including those involving this compound, are crucial for the development of new materials and pharmaceuticals. Research in this area includes the synthesis of complex organic molecules that can serve as intermediates for drugs and other valuable chemicals. For example, the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for the preparation of various vascular disrupting agents, underscores the utility of dimethylaniline derivatives in medicinal chemistry (Shaojie, 2011)(Shaojie, 2011).
Photocatalytic Activities and Material Science
In material science, the photocatalytic activities of compounds like this compound are of interest for applications in solar energy conversion and environmental remediation. The study of novel photosynthesis and characterization of chromene derivatives from its chalcone isomer demonstrates the potential of such compounds in the development of advanced materials with specific light-absorbing properties (Chalabi & Fadhil, 2020)(Chalabi & Fadhil, 2020).
Mechanistic Studies in Organic Chemistry
Mechanistic studies of organic reactions involving this compound and its derivatives are essential for understanding the fundamental processes that underlie synthetic chemistry. For instance, the exploration of the reactivity patterns of dialkylaniline radical cations offers insights into the nucleophilic substitution reactions that are foundational to many synthetic strategies (Kirchgessner, Sreenath, & Gopidas, 2006)(Kirchgessner, Sreenath, & Gopidas, 2006).
Mécanisme D'action
The mechanism of action of 2,4-Dichlorophenoxyacetic acid involves causing uncontrolled growth in most broadleaf weeds, leading to their death, while most grasses are relatively unaffected . It is usually commercialized as salt, amine, and ester formulations and has post-emergence action activating the auxin receptor system .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c1-17(2)12-5-3-4-6-14(12)18-13-8-7-10(15)9-11(13)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOGOYXBAOCPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

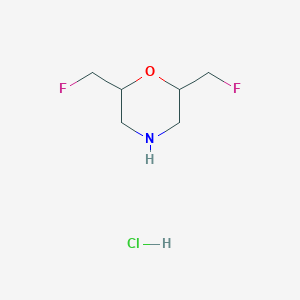
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2630024.png)
![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2630025.png)

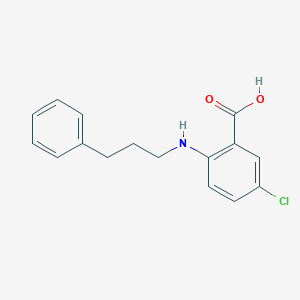
![1-{1-[4-(4-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2630030.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2630031.png)
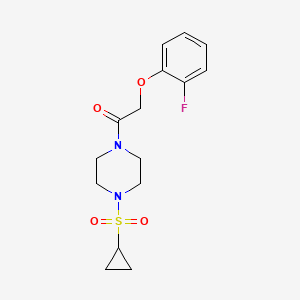
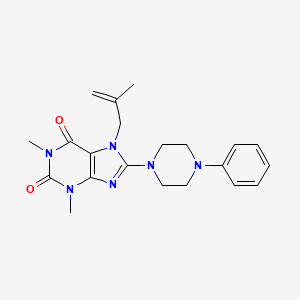
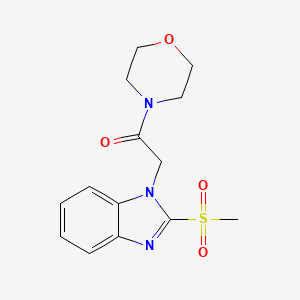
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one](/img/structure/B2630036.png)
![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

